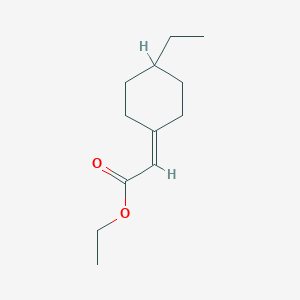

Ethyl 2-(4-ethylcyclohexylidene)acetate

Description

Ethyl 2-(4-ethylcyclohexylidene)acetate is a cyclohexylidene-containing ester characterized by an ethyl ester group (-COOEt) and a cyclohexylidene ring substituted with an ethyl group at the 4-position. This compound belongs to a broader class of cyclohexenone and cyclohexylidene derivatives, which are pivotal in organic synthesis, materials science, and pharmaceutical research due to their conformational flexibility and reactivity.

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

ethyl 2-(4-ethylcyclohexylidene)acetate |

InChI |

InChI=1S/C12H20O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

MAYOOWHHJHNDTL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=CC(=O)OCC)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylcyclohexylidene)acetate typically involves the reaction of 4-ethylcyclohexanone with ethyl acetate in the presence of a base catalyst. The reaction proceeds via a condensation mechanism, where the carbonyl group of the ketone reacts with the ester to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylcyclohexylidene)acetate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohol.

Oxidation: Ketones or aldehydes.

Scientific Research Applications

Ethyl 2-(4-ethylcyclohexylidene)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylcyclohexylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors. The cyclohexylidene ring provides structural stability and influences the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Notes:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., ketone in ) enhances reactivity in cycloaddition reactions, while bulky aryl groups (e.g., in ) influence crystal packing and biological activity .

- Synthetic Flexibility : The ethyl ester group facilitates diverse synthetic pathways, including Michael additions (e.g., ) and Wittig reactions (e.g., ).

Physicochemical Properties

- Ethyl 2-(4-ethylcyclohexylidene)acetate : Predicted molecular formula: C₁₂H₁₈O₂; molecular weight: 194.25. Compared to analogs like and , the ethyl substituent at C4 likely increases hydrophobicity, reducing solubility in polar solvents.

- Thermal Stability: Cyclohexylidene derivatives with aryl groups (e.g., ) exhibit higher melting points (e.g., 375–377 K in ) due to intermolecular interactions, whereas non-aromatic analogs (e.g., ) remain oils at room temperature .

Crystallographic and Computational Insights

- Structural Analysis: Tools like SHELX and ORTEP are critical for resolving conformational details, such as sofa-like cyclohexene rings and non-classical hydrogen bonds observed in analogs .

- Comparative Stability : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate demonstrates stabilization via π-π interactions (3.814 Å), a feature likely shared with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.